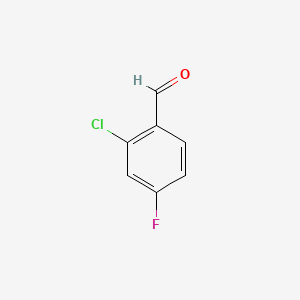

2-Chloro-4-fluorobenzaldehyde

Übersicht

Beschreibung

2-Chloro-4-fluorobenzaldehyde is a halogen-substituted benzaldehyde with the molecular formula C7H4ClFO and a molecular weight of 158.56 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to the benzene ring, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-fluorobenzaldehyde typically involves the halogenation of 4-fluorobenzaldehyde. One common method includes the use of N-chlorosuccinimide in the presence of trifluoroacetic acid and concentrated sulfuric acid . The reaction is carried out at temperatures ranging from 0°C to 70°C, followed by quenching with ice water and extraction with petroleum ether .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process involves careful control of reaction conditions to optimize the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.

Condensation Reactions: It is used in the synthesis of substituted α-cyanocinnamic acid via Knoevenagel condensation.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-attracting substituents are typically used.

Condensation Reactions: Reagents such as malononitrile and bases like piperidine are commonly employed.

Major Products:

Substituted α-cyanocinnamic acid: Formed via Knoevenagel condensation.

2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile: Another product synthesized using this compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Synthesis

2-Chloro-4-fluorobenzaldehyde serves as a crucial building block in the synthesis of various organic compounds. Its reactivity allows for the formation of more complex structures through nucleophilic addition reactions. For instance, it can be used to synthesize substituted benzimidazoles and other heterocyclic compounds, which are significant in medicinal chemistry .

Case Study: Synthesis of Benzimidazole Derivatives

Research has demonstrated that this compound can be effectively employed to synthesize 2-substituted benzimidazoles through condensation reactions. These derivatives exhibit notable biological activities, including antimicrobial and anticancer properties .

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

The compound is frequently used as an intermediate in the production of various APIs. Its ability to introduce specific functional groups into drug molecules enhances their pharmacological profiles. For example, this compound is utilized in synthesizing anti-inflammatory and anti-cancer agents .

Market Trends

The demand for this compound in pharmaceutical applications is growing due to increasing research and development activities aimed at discovering novel therapeutic agents. The pharmaceutical industry is projected to drive the market for this compound at a CAGR of approximately 5-7% over the next few years .

Agrochemical Applications

Pesticide Synthesis

In agrochemicals, this compound is used to produce various pesticides and herbicides. Its unique structure allows for the development of compounds that can effectively target specific pests while minimizing environmental impact .

Case Study: Development of Herbicides

Research indicates that derivatives synthesized from this compound exhibit potent herbicidal activity against several weed species. This makes it a valuable compound in the formulation of selective herbicides that protect crops without harming desirable plants .

Material Science Applications

Polymer Chemistry

The compound has also found applications in material science, particularly in the development of advanced polymers and materials with specific electronic properties. Its incorporation into polymer matrices can enhance properties such as thermal stability and conductivity .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Facilitates diverse chemical transformations |

| Pharmaceuticals | Used in the synthesis of active pharmaceutical ingredients | Enhances drug efficacy and specificity |

| Agrochemicals | Production of pesticides and herbicides | Targets specific pests with minimal side effects |

| Material Science | Development of advanced polymers | Improves thermal stability and conductivity |

Wirkmechanismus

The mechanism of action of 2-Chloro-4-fluorobenzaldehyde primarily involves nucleophilic aromatic substitution. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring activates the compound towards nucleophilic attack . The nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate (Meisenheimer complex), which then eliminates the halogen to form the substituted product .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-fluorobenzaldehyde: Similar in structure but with different positions of chlorine and fluorine atoms.

2,4-Dichlorobenzaldehyde: Contains two chlorine atoms instead of one chlorine and one fluorine.

4-Fluorobenzaldehyde: Lacks the chlorine atom, making it less reactive in certain nucleophilic substitution reactions.

Uniqueness: 2-Chloro-4-fluorobenzaldehyde is unique due to the synergistic effects of both chlorine and fluorine atoms, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways .

Biologische Aktivität

2-Chloro-4-fluorobenzaldehyde (CAS Number: 84194-36-5) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : CHClF O

- Molecular Weight : 158.557 g/mol

- Density : 1.4 g/cm³

- Melting Point : 60-63 °C

- Boiling Point : 204.5 °C at 760 mmHg

- Flash Point : 80.9 °C

Mechanisms of Biological Activity

This compound has been studied for its interactions with various biological targets, including:

- Antifungal Activity : Research indicates that compounds related to this compound exhibit significant antifungal properties against Candida albicans. In vitro studies have shown that certain derivatives can inhibit yeast growth at non-cytotoxic concentrations, suggesting a potential role in treating fungal infections, especially in immunocompromised patients .

- DNA Binding Studies : A study highlighted the DNA binding capabilities of substituted benzimidazoquinolines, where derivatives of this compound were evaluated for their ability to bind to DNA and inhibit cancer cell proliferation. The results suggested that these compounds could interfere with cellular processes by disrupting DNA function .

- Cytotoxicity and Selectivity : The compound has been assessed for its cytotoxic effects on various cell lines. It demonstrated selective toxicity against cancer cells while sparing normal cells, which is crucial for developing targeted therapies .

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potentials of this compound:

Eigenschaften

IUPAC Name |

2-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQWNQKESAHDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233105 | |

| Record name | 2-Chloro-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84194-36-5 | |

| Record name | 2-Chloro-4-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84194-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084194365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.